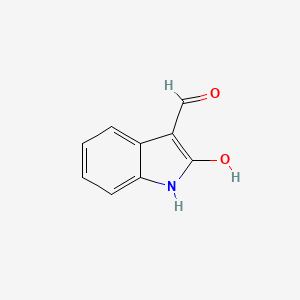

3-(Hydroxymethylene)indolin-2-one

Descripción general

Descripción

3-(Hydroxymethylene)indolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mecanismo De Acción

Target of Action

3-(Hydroxymethylene)indolin-2-one, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have a wide range of biological activities

Mode of Action

Indole derivatives have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

One study showed that a 3-substituted-indolin-2-one derivative significantly inhibited lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .

Result of Action

Among the 3-substituted-indolin-2-one derivatives synthesized, 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner, and mRNA expression .

Análisis Bioquímico

Biochemical Properties

3-(Hydroxymethylene)indolin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with enzymes such as acetylcholine esterase, which is crucial for neurotransmission. The compound acts as an inhibitor, thereby affecting the breakdown of acetylcholine . Additionally, this compound interacts with proteins involved in inflammatory responses, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), inhibiting their production and thus exhibiting anti-inflammatory properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the Akt, MAPK, and NF-κB pathways, which are critical for cell survival, proliferation, and inflammation . The compound also affects gene expression by modulating the levels of pro-inflammatory cytokines such as TNF-α and IL-6 . Furthermore, this compound impacts cellular metabolism by inhibiting nitric oxide production, which is associated with inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as acetylcholine esterase, inhibiting their activity . This binding interaction prevents the breakdown of acetylcholine, leading to increased neurotransmission. Additionally, the compound inhibits the production of pro-inflammatory cytokines by interfering with the signaling pathways that regulate their expression . This inhibition is achieved through the suppression of key signaling molecules such as Akt, JNK, ERK, and p38 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that the anti-inflammatory effects of this compound are sustained over time, with a gradual decrease in activity as the compound degrades . In vivo studies have also demonstrated that the compound maintains its efficacy over extended periods, although the exact duration of its effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without causing toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 isoforms CYP1A2 and CYP2A5 . These enzymes play a crucial role in the metabolism of the compound, facilitating its conversion into various metabolites . The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to cross the blood-brain barrier, indicating its potential effects on the central nervous system . Its distribution within tissues is influenced by factors such as binding affinity to transport proteins and the presence of specific receptors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These modifications can influence its localization to organelles such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The precise localization of this compound within cells can impact its efficacy and the nature of its interactions with other biomolecules .

Métodos De Preparación

The synthesis of 3-(Hydroxymethylene)indolin-2-one can be achieved through various methods. One common approach involves the one-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones via a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method provides good yields and is efficient for producing a wide variety of 3-hydroxyindolin-2-ones .

Análisis De Reacciones Químicas

3-(Hydroxymethylene)indolin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular oxygen, phase-transfer catalysts, and various metal catalysts . Major products formed from these reactions include 3-hydroxy-2-oxindoles and other substituted indolin-2-ones .

Aplicaciones Científicas De Investigación

3-(Hydroxymethylene)indolin-2-one has been studied for its potential applications in various fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an anti-inflammatory agent, inhibiting the production of pro-inflammatory cytokines and nitric oxide . Additionally, it has been found to cross the blood-brain barrier, making it a potential candidate for treating central nervous system disorders .

Comparación Con Compuestos Similares

3-(Hydroxymethylene)indolin-2-one is similar to other indole derivatives, such as 3-hydroxyindolin-2-one and 3-(3-hydroxyphenyl)-indolin-2-one . it is unique in its ability to cross the blood-brain barrier and its potent anti-inflammatory activity . Other similar compounds include 5-nitro-3-(5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono-1H-2-indolinones, which have been studied for their antiviral activities .

Actividad Biológica

3-(Hydroxymethylene)indolin-2-one is a compound belonging to the indole family, notable for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound is characterized by a hydroxymethylene group at the 3-position of the indolin skeleton. Its molecular formula is C_9H_9N_O, and it has gained attention in pharmacology due to its potential as a therapeutic agent in various diseases.

Target Receptors and Pathways

Research indicates that this compound binds with high affinity to multiple receptors, influencing several biochemical pathways:

- Anti-inflammatory Activity : It significantly inhibits lipopolysaccharide (LPS)-induced signaling pathways, including Akt, MAPK, and NF-κB pathways, which are crucial for inflammatory responses .

- Cytokine Production : The compound reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in a concentration-dependent manner .

Cellular Effects

The compound's influence on cellular processes includes:

- Inhibition of Nitric Oxide Production : this compound has been shown to suppress nitric oxide production in macrophages, indicating its potential in treating inflammatory conditions .

- Enzyme Inhibition : It acts as an inhibitor of acetylcholine esterase, affecting neurotransmission and potentially offering neuroprotective effects.

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Properties : Various derivatives have demonstrated cytotoxic effects against different cancer cell lines, including leukemia and lung cancer cells. For instance, certain derivatives have shown IC50 values in the nanomolar range, indicating potent anticancer activity .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HL-60 (Leukemia) | 0.506 | High cytotoxicity |

| COLO 205 (Colon) | 0.503 | Significant inhibition |

| H460 (Lung) | 0.508 | Potent against cancer |

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

-

Anti-inflammatory Study :

A study synthesized several derivatives of this compound and evaluated their anti-inflammatory effects using RAW264.7 cells. The most potent derivative inhibited nitric oxide production more effectively than dexamethasone, a standard anti-inflammatory drug . -

Cytotoxicity Assessment :

In vitro evaluations revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as Hep 3B and MDA-MB-231. These findings underscore the importance of structural modifications in enhancing biological activity .

Propiedades

IUPAC Name |

2-hydroxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUCUNQXFYLSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219341 | |

| Record name | (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265107-68-4 | |

| Record name | (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.